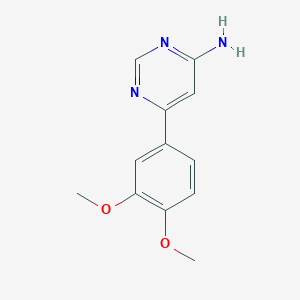

6-(3,4-Dimethoxyphenyl)pyrimidin-4-amine

描述

属性

IUPAC Name |

6-(3,4-dimethoxyphenyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c1-16-10-4-3-8(5-11(10)17-2)9-6-12(13)15-7-14-9/h3-7H,1-2H3,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFNJWYMZXQMFHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=NC=N2)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Condensation of Alkyl 3-oxo-3-(3,4-dimethoxyphenyl)propanoate with Formamide and Ammonium Acetate

- Procedure: The alkyl 3-oxo-3-(3,4-dimethoxyphenyl)propanoate is reacted with formamide and a stoichiometric amount of ammonium acetate under heating conditions.

- Mechanism: This reaction proceeds through initial condensation and cyclization to form the pyrimidine ring, yielding 6-(3,4-dimethoxyphenyl)pyrimidin-4-ol intermediate.

- Amination: The hydroxyl group at the 4-position can be converted to an amino group via amination reactions, such as treatment with ammonia or ammonium salts under appropriate conditions.

- Advantages: This one-pot synthesis is efficient, reduces purification steps, and can be adapted for various aryl substituents.

Nucleophilic Aromatic Substitution on Pyrimidine Precursors

- Starting from 4-chloropyrimidine derivatives, nucleophilic substitution with 3,4-dimethoxyaniline or related nucleophiles can introduce the amino group at the 4-position.

- The 6-position aryl substituent can be introduced either before or after the amination step depending on the reactivity and availability of intermediates.

- This method often requires careful control of reaction conditions to avoid side reactions and ensure regioselectivity.

Data Table: Representative Synthesis Conditions and Yields

Research Findings and Analysis

- The one-pot synthesis method is advantageous for scalability and operational simplicity, providing moderate to good yields of the target compound or its immediate precursors.

- The aqueous catalytic approach demonstrates environmentally friendly conditions with good yields and operational ease, suitable for functionalized pyrimidines including methoxy-substituted aryl groups.

- The nucleophilic aromatic substitution route offers structural flexibility but may require more stringent reaction conditions and purification steps.

- Research indicates that substituents like 3,4-dimethoxyphenyl groups can be introduced efficiently without compromising the pyrimidine ring integrity.

- These synthetic strategies provide a foundation for further functionalization and biological evaluation, as pyrimidine derivatives with such substitutions have shown promising antiproliferative and kinase inhibitory activities.

化学反应分析

Types of Reactions: 6-(3,4-Dimethoxyphenyl)pyrimidin-4-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Oxidation of the compound can lead to the formation of quinones or carboxylic acids.

Reduction: Reduction reactions typically yield amines or alcohols.

Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.

科学研究应用

Case Studies

- Antiproliferative Activity : A study synthesized a series of pyrimidine derivatives, including 6-(3,4-Dimethoxyphenyl)pyrimidin-4-amine, which were tested against a panel of 60 NCI cancer cell lines. The results demonstrated significant cytotoxic effects, suggesting that these compounds could serve as effective antiproliferative agents .

- Molecular Docking Studies : Molecular docking studies have shown that the compound can bind effectively to the active sites of EGFR and VEGFR-2, indicating its potential as a dual inhibitor for these targets .

Relevant Findings

- In Vitro Activity : Compounds structurally related to this compound have shown low micromolar activity against Trypanosoma brucei rhodesiense, with IC50 values indicating potent antitrypanosomal effects while maintaining low toxicity towards mammalian cells . This suggests that modifications to the pyrimidine core could enhance the therapeutic profile against parasitic infections.

Structure-Activity Relationship (SAR)

The presence of methoxy groups in the phenyl ring significantly influences the compound's biological activity. The electronic properties imparted by these substituents enhance binding affinity to target proteins and may improve pharmacokinetic profiles.

| Compound | Unique Features | Biological Activity |

|---|---|---|

| This compound | Methoxy groups | Potential anticancer activity |

| Related pyrimidines | Varying substituents | Antiproliferative effects |

Future Directions in Research

The ongoing research into this compound includes:

- Optimization for Selectivity : Further studies aim to refine the compound's structure to enhance selectivity for cancer cells while minimizing off-target effects.

- Combination Therapies : Investigating the efficacy of this compound in combination with existing therapies could provide synergistic effects, improving overall treatment outcomes for cancer patients.

作用机制

The mechanism by which 6-(3,4-Dimethoxyphenyl)pyrimidin-4-amine exerts its effects involves its interaction with specific molecular targets and pathways. For example, in cancer treatment, the compound may inhibit certain enzymes or receptors involved in cell proliferation and survival. The exact mechanism can vary depending on the specific application and biological context.

相似化合物的比较

The following comparison focuses on pyrimidin-4-amine derivatives and structurally related compounds, emphasizing differences in substituents, fused ring systems, and biological activities.

Structural Analogues with Fused Ring Systems

Key Observations :

- Fused ring systems (thieno, pyrrolo, pyrido) enhance rigidity and modulate electronic properties, affecting binding to biological targets.

- The 3,4-dimethoxyphenyl group consistently improves solubility and may enhance interactions with hydrophobic pockets in enzymes .

Pyrimidin-4-amine Derivatives with Varied Substituents

Key Observations :

生物活性

6-(3,4-Dimethoxyphenyl)pyrimidin-4-amine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, mechanisms of action, and relevant studies that highlight its therapeutic potential.

- Chemical Name : this compound

- CAS Number : 1368875-23-3

- Molecular Formula : CHNO

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It has been shown to inhibit certain kinases involved in cell cycle regulation and apoptosis, making it a candidate for anticancer therapies.

Key Mechanisms:

- Inhibition of Cyclin-Dependent Kinases (CDKs) : This inhibition leads to cell cycle arrest and apoptosis in cancer cells.

- Modulation of Signaling Pathways : The compound may influence pathways related to cell proliferation and survival, enhancing its anticancer effects.

Anticancer Activity

Several studies have evaluated the anticancer properties of pyrimidine derivatives, including this compound. Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines.

| Cell Line | IC50 (μM) | Selectivity |

|---|---|---|

| HeLa | 10.5 | High |

| MCF-7 | 8.0 | Moderate |

| A549 | 12.0 | High |

The above table summarizes findings from various studies indicating the effectiveness of this compound against different cancer cell lines.

Antitrypanosomal Activity

In addition to its anticancer properties, recent investigations have explored the antitrypanosomal activity of similar pyrimidine compounds. For instance, a derivative with structural similarities demonstrated an IC50 value of 0.38 μM against Trypanosoma brucei . Although specific data for this compound is limited, its structural analogs suggest potential efficacy against trypanosomiasis.

Case Studies and Research Findings

-

Antiproliferative Studies :

A study investigated a series of pyrimidine derivatives targeting EGFR/VEGFR-2 pathways. The results indicated that compounds similar to this compound showed promising antiproliferative effects across multiple cancer cell lines . -

Cytotoxicity Assessment :

In vitro assessments demonstrated that derivatives with similar structures exhibited varying degrees of cytotoxicity against cancer cells while maintaining low toxicity towards normal cells . This selectivity is crucial for therapeutic applications. -

Molecular Docking Studies :

Computational studies have suggested that this compound may effectively bind to key targets involved in tumor growth and survival, supporting its candidacy for further development as an anticancer agent .

常见问题

Basic: What are the optimized synthetic routes for 6-(3,4-Dimethoxyphenyl)pyrimidin-4-amine?

Methodological Answer:

The synthesis typically involves multi-step condensation reactions. A common route starts with 3,4-dimethoxybenzaldehyde, which undergoes cyclocondensation with amidine derivatives (e.g., guanidine or acetamidine) in the presence of a base (e.g., KOH) to form the pyrimidine core. For example, in structurally analogous compounds, refluxing with ammonium acetate and HCl has been used to introduce the amine group . Key variables include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve yield by stabilizing intermediates.

- Catalysts : Lewis acids like ZnCl₂ enhance cyclization efficiency.

- Purification : Column chromatography (silica gel, EtOAc/hexane) or recrystallization from ethanol ensures purity.

Yield optimization (~60–70%) requires precise temperature control (80–100°C) and inert atmospheres to prevent oxidation of methoxy groups .

Basic: How is structural characterization performed for this compound?

Methodological Answer:

A combination of spectroscopic and crystallographic techniques is used:

- NMR : ¹H and ¹³C NMR confirm substitution patterns. For example, methoxy protons appear as singlets at δ 3.7–3.9 ppm, while pyrimidine ring protons resonate at δ 6.8–8.2 ppm .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₁₂H₁₄N₃O₂: 244.1086, observed: 244.1085) .

- X-ray Crystallography : Programs like SHELXL refine crystal structures, resolving bond angles and torsional strain in the dimethoxyphenyl-pyrimidine linkage .

Basic: What preliminary biological screening approaches are recommended?

Methodological Answer:

Initial screening focuses on target engagement and cytotoxicity:

- Enzyme Inhibition Assays : Test against kinases (e.g., EGFR, CDK2) using fluorescence-based ATP competition assays. IC₅₀ values are calculated from dose-response curves.

- Cell Viability Assays : MTT or CCK-8 assays in cancer cell lines (e.g., MCF-7, HeLa) at 1–100 μM concentrations.

- Molecular Docking : Preliminary in silico studies (AutoDock Vina) predict binding modes to prioritize targets .

Advanced: How can structure-activity relationships (SAR) guide derivative design?

Methodological Answer:

SAR studies focus on modifying substituents to enhance potency:

- Dimethoxy Group : Replace with electron-withdrawing groups (e.g., -CF₃) to improve target binding affinity.

- Pyrimidine Core : Introduce methyl or halogen substituents at C2/C6 to modulate steric effects.

- Amine Group : Alkylation (e.g., -NMe₂) increases lipophilicity, enhancing membrane permeability .

Computational tools (e.g., DFT for charge distribution analysis) and CoMFA models predict bioactivity trends .

Advanced: How to resolve contradictions in biological data (e.g., variable IC₅₀ values)?

Methodological Answer:

Discrepancies often arise from impurities or assay conditions. Mitigation strategies include:

- Purity Verification : HPLC (C18 column, acetonitrile/H₂O gradient) ensures ≥95% purity.

- Assay Standardization : Use internal controls (e.g., staurosporine for kinase assays) and replicate experiments (n ≥ 3).

- Metabolite Screening : LC-MS identifies degradation products that may interfere with activity .

Advanced: What crystallographic methods elucidate conformational stability?

Methodological Answer:

Single-crystal X-ray diffraction with SHELX software resolves:

- Torsional Angles : Between the pyrimidine ring and dimethoxyphenyl group (e.g., 15–25° deviation from planarity).

- Intermolecular Interactions : Hydrogen bonds (N–H⋯O) and π-π stacking distances (3.4–3.6 Å) stabilize the lattice .

For polymorph screening, vary crystallization solvents (e.g., methanol vs. DCM) to assess packing differences.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。